
Methyl 4-hydroxypyrrolidine-2-carboxylate
Overview
Description
Methyl 4-hydroxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 4-position and a methyl ester at the 2-position of the five-membered ring. This compound exists in multiple stereoisomeric forms, including (2S,4R), (2R,4R), (2S,4S), and (2R,4S) configurations, which significantly influence its chemical and biological behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxypyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-oxopyrrolidine-2-carboxylate.
Reduction: The compound can be reduced to yield this compound derivatives with different stereochemistry.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Methyl 4-oxopyrrolidine-2-carboxylate.
Reduction: Various stereoisomers of this compound.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chemical compound with diverse applications in scientific research, particularly in pharmaceutical development, biochemical research, chiral synthesis, and analytical chemistry . Its chiral nature and key structural features make it a valuable intermediate in synthesizing various pharmaceuticals and exploring biological interactions at a molecular level .
Scientific Research Applications
- Pharmaceutical Development This compound is a key intermediate in synthesizing drugs that target neurological disorders .
- Biochemical Research It is used in studies of enzyme inhibition and receptor binding, enhancing the understanding of biological pathways and interactions at the molecular level .
- Chiral Synthesis The compound's chiral nature makes it useful in asymmetric synthesis, enabling chemists to create compounds with specific stereochemistry, which is vital in drug design .
- Analytical Chemistry It is used in analytical methods like chromatography to separate and identify other chemical substances, improving the accuracy of chemical analyses .
- Material Science It is used to develop new materials with specific properties, which contributes to advancements in nanotechnology and polymers .
Mechanism of Action
The mechanism of action of methyl 4-hydroxypyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and carboxylate groups play a crucial role in its interaction with molecular targets, forming hydrogen bonds and electrostatic interactions.
Comparison with Similar Compounds
Key Features:
- Stereochemical Diversity : The (2S,4R) and (2S,4S) isomers are frequently utilized in asymmetric catalysis and pharmaceutical synthesis due to their rigid chiral centers .
- Synthesis: The compound is synthesized via protection/deprotection strategies starting from hydroxyproline derivatives. For example, methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate is prepared by reacting (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid with methanol under acidic conditions .
- Applications : It serves as a precursor for chiral catalysts in asymmetric Michael additions , intermediates in PROTAC (Proteolysis-Targeting Chimeras) synthesis , and building blocks for bioactive molecules like teneligliptin impurities .
Comparison with Structural Analogs
Stereoisomeric Variants
The stereochemistry of methyl 4-hydroxypyrrolidine-2-carboxylate profoundly impacts its reactivity and applications. Below is a comparative analysis:
Key Observations :
- The (2S,4R) isomer exhibits superior performance in enantioselective catalysis due to optimal spatial arrangement of functional groups .
- Hydrochloride salts (e.g., (2R,4R)-isomer) improve stability and handling in pharmaceutical applications .
Functional Group Modifications
Substitution at the 4- or 2-position alters reactivity and applications:
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl) enhance electrophilicity, making derivatives suitable for nucleophilic substitution reactions .
- Hydrophobic substituents (e.g., phenoxy or methyl groups) improve bioavailability in drug design .
Catalytic Performance
- The (2S,4R)-isomer demonstrated 92% enantiomeric excess (ee) in asymmetric Michael additions of aldehydes to β-nitrostyrene, outperforming (2S,4S)- and (2R,4R)-isomers (<80% ee) under identical conditions .
- Derivatives with bulky substituents (e.g., benzyl groups) showed reduced catalytic activity due to steric hindrance .
Pharmaceutical Relevance
Biological Activity
Methyl 4-hydroxypyrrolidine-2-carboxylate, also known as (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, is a compound with significant biological activity, particularly in the fields of neuroprotection and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₂ClNO₃
- Stereochemistry : The compound features a pyrrolidine ring with a hydroxyl group at the 4-position and a carboxylate group at the 2-position, esterified with a methyl group. Its specific stereochemistry (2S,4R) is crucial for its biological activity and interactions.
Neuroprotective Effects
Research indicates that this compound exhibits notable neuroprotective properties. It has been shown to protect neurons from excitotoxic degeneration, which is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's derivatives have been synthesized to enhance these protective effects, demonstrating efficacy in various in vitro models of neurodegeneration.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Neuroprotection | Protects neurons against excitotoxicity; relevant for Alzheimer’s and Parkinson’s diseases. |
Enzyme Mechanism Study | Used as a substrate in biochemical assays to study enzyme interactions. |
Drug Development | Investigated for potential use in proline-based pharmaceuticals. |
The mechanism by which this compound exerts its biological effects primarily involves its role in modulating neurotransmitter systems and influencing cellular pathways related to neuroprotection. The compound may interact with various receptors and enzymes involved in neuronal signaling, although detailed mechanisms are still under investigation.
Case Studies and Experimental Data
- Neuroprotective Studies : In experimental models, derivatives of this compound were tested for their ability to prevent neuronal death induced by glutamate toxicity. Results indicated a significant reduction in cell death rates compared to control groups, highlighting the compound's protective effects.
- Synthesis of Derivatives : Various derivatives have been synthesized to explore their biological activities further. For instance, aminopyrrolidine derivatives showed enhanced neuroprotective properties, suggesting that modifications to the parent structure can yield compounds with improved efficacy against neurodegenerative processes.
- Biochemical Assays : The compound has been utilized in enzyme assays to elucidate mechanisms of action involving proline-rich proteins and collagen synthesis. Its structural characteristics make it an ideal candidate for studying enzyme-substrate interactions in biochemical pathways .
Applications in Medicine and Industry
This compound is not only significant in academic research but also holds potential for practical applications:
- Pharmaceutical Development : Due to its role as a proline derivative, it is being investigated for use in the synthesis of drugs aimed at modulating various biological pathways.
- Biochemical Research : The compound serves as a valuable tool for studying enzyme mechanisms and protein-ligand interactions, particularly in relation to collagen.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 4-hydroxypyrrolidine-2-carboxylate to maximize yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., 4-hydroxypyrrolidine-2-carboxylic acid) with methanol under acidic or basic conditions. For higher yields:
- Acidic Conditions : Use HCl or H₂SO₄ in aqueous reflux to stabilize intermediates via protonation of the amine group .
- Basic Conditions : NaOH/KOH in aqueous reflux facilitates esterification but may require post-synthesis neutralization to isolate the free base .
- Catalytic Methods : Copper-catalyzed amination at 200°C can introduce substituents but may require optimization due to potential ring deactivation .
Purification via recrystallization or column chromatography (using polar aprotic solvents like DMF) is critical to remove unreacted starting materials .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) resolves enantiomeric configurations by splitting signals for diastereotopic protons .
- X-ray Crystallography : Use SHELX for structure refinement to determine absolute stereochemistry and hydrogen-bonding networks . Mercury CSD aids in visualizing puckering conformations and intermolecular interactions .
- Cremer-Pople Parameters : Quantify ring puckering using displacement coordinates derived from crystallographic data to distinguish chair, envelope, or twist-boat conformations .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in asymmetric catalysis?
- Methodological Answer :
- Transition State Analysis : DFT calculations (B3LYP/6-31G*) model energy barriers for nucleophilic additions, such as asymmetric Michael reactions with β-nitrostyrene. Solvent effects (PCM model) refine accuracy .
- Molecular Dynamics (MD) : Simulate chiral recognition in catalytic pockets by analyzing non-covalent interactions (H-bonding, π-π stacking) between the compound and substrates .
- Docking Studies : Use AutoDock Vina to predict binding affinities with enzymes (e.g., lipases) to guide rational design of derivatives for enantioselective catalysis .
Q. What strategies resolve contradictions between crystallographic data and NMR results regarding the compound's conformation in solution?
- Methodological Answer :
- Dynamic NMR : Variable-temperature ¹H NMR detects ring-flipping dynamics (ΔG‡) and quantifies energy barriers between conformers observed in crystallography .
- NOESY/ROESY : Correlate through-space interactions to validate solution-phase puckering (e.g., axial vs. equatorial hydroxyl groups) .
- Hybrid Refinement : Combine X-ray data with molecular dynamics snapshots in refinement software (e.g., PHENIX) to reconcile static and dynamic structural discrepancies .
Properties
IUPAC Name |
methyl 4-hydroxypyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHSASAYVIBLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307311 | |
Record name | 4-Hydroxyproline methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217184-95-7 | |
Record name | 4-Hydroxyproline methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217184-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyproline methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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